4-Hydroxytryptamine

Description

Structure

3D Structure

Properties

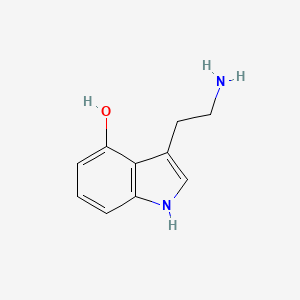

IUPAC Name |

3-(2-aminoethyl)-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-5-4-7-6-12-8-2-1-3-9(13)10(7)8/h1-3,6,12-13H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIRTWDHOWAQGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205607 | |

| Record name | 4-Hydroxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570-14-9 | |

| Record name | 3-(2-Aminoethyl)-1H-indol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-aminoethyl)-1H-indol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP0D1701D1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Psychedelic Alkaloid: A Technical Guide to the Discovery and Isolation of 4-Hydroxytryptamine from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-hydroxytryptamine, more commonly known as psilocin. From its initial discovery and isolation from psychoactive mushrooms to detailed methodologies for its extraction and quantification, this document serves as a crucial resource for professionals in the fields of natural product chemistry, pharmacology, and psychedelic medicine. The guide also delves into the biosynthetic pathway of this significant tryptamine alkaloid and its interaction with serotonergic signaling pathways.

Discovery and Natural Occurrence

This compound (psilocin) and its phosphorylated prodrug, psilocybin, were first isolated and identified in 1958 by Swiss chemist Albert Hofmann, the same scientist who discovered LSD.[1] These compounds are the primary psychoactive constituents of so-called "magic mushrooms," which have a long history of spiritual and ceremonial use in indigenous cultures, particularly in Central and South America.[2] Psilocin is a tryptamine derivative and is structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine).[1]

Psilocin is found in varying concentrations in over 100 species of fungi, most of which belong to the genus Psilocybe.[3] Other genera known to contain psilocybin and psilocin include Panaeolus, Inocybe, Pluteus, Gymnopilus, and Pholiotina.[3] The concentration of these alkaloids can vary significantly not only between species but also between different strains and even individual mushrooms of the same strain.[4][5]

Quantitative Analysis of this compound in Psilocybe Species

The potency of psilocybin-containing mushrooms is directly related to the concentration of psilocybin and psilocin. Accurate quantification is crucial for both research and potential therapeutic applications. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques used for this purpose.[6][7]

| Mushroom Species/Strain | This compound (Psilocin) Content (% w/w) | Psilocybin Content (% w/w) | Total Alkaloid Content (% w/w) | Reference |

| Psilocybe cubensis (General) | 0.16% | 2.57% | 2.73% | [6] |

| Psilocybe cubensis 'Creeper' | - | - | 1.36% | [4] |

| Psilocybe cubensis 'Blue Meanie' | - | - | 1.221% | [4] |

| Psilocybe cubensis 'B+' | - | - | 1.134% | [4] |

| Psilocybe cubensis 'Texas Yellow' | - | - | 1.103% | [4] |

| Psilocybe cubensis 'Thai Cubensis' | - | - | 0.879% | [4] |

| Psilocybe serbica var. bohemica | up to 1.5543% | - | - | [5] |

| Psilocybe azurescens | - | up to 1.78% | - | [5] |

Note: The total alkaloid content in the Psilocybe cubensis strains represents the combined percentage of psilocybin and psilocin.

Experimental Protocols for Isolation and Quantification

The extraction and purification of this compound from fungal material is a critical step for research and drug development. Several methods have been developed, with solvent-based extraction being the most common.

Solvent-Based Extraction Protocol

This protocol is a generalized procedure based on common laboratory practices for the extraction of psilocybin and psilocin from dried mushroom material.

-

Sample Preparation:

-

Dried mushroom fruiting bodies are finely ground into a homogenous powder using a mortar and pestle or a cryo-mill.[8]

-

-

Extraction:

-

A known weight of the mushroom powder (e.g., 50 mg) is suspended in a solvent. Methanol is a commonly used solvent, often acidified with acetic acid (e.g., 5% acetic acid in methanol) to improve the stability and solubility of the alkaloids.[7]

-

The mixture is vortexed vigorously for an extended period (e.g., 30 minutes) to ensure thorough extraction.

-

Ultrasonic-assisted extraction (UAE) can also be employed to enhance extraction efficiency by using high-frequency sound waves to disrupt the fungal cell walls.[7][9]

-

-

Separation:

-

The mixture is centrifuged to pellet the solid mushroom debris.

-

The supernatant containing the extracted alkaloids is carefully transferred to a clean tube.

-

The extraction process can be repeated on the pellet to maximize the yield, and the supernatants are then combined.

-

-

Purification and Analysis:

-

The extract can be further purified using techniques like solid-phase extraction (SPE).

-

For quantification, the extract is typically diluted and analyzed by HPLC or LC-MS/MS.[6] An internal standard, such as a deuterated analog of psilocin, is often added to improve accuracy.

-

Figure 1. General workflow for the extraction and quantification of this compound.

Biosynthesis of this compound

The biosynthesis of psilocybin, and consequently psilocin, in Psilocybe mushrooms begins with the amino acid L-tryptophan. The pathway involves a series of enzymatic reactions. This compound is a key intermediate in this pathway.[10][11] The core biosynthetic gene cluster includes genes encoding for the enzymes PsiD (a decarboxylase), PsiK (a kinase), and PsiM (a methyltransferase).[5][11]

Figure 2. Biosynthetic pathway of psilocybin and its conversion to psilocin.

Signaling Pathways

The psychoactive effects of this compound are primarily mediated through its interaction with the serotonergic system in the brain.[12] As a structural analog of serotonin, psilocin acts as a potent agonist at various serotonin receptors, with a particularly high affinity for the 5-HT2A receptor subtype.[1][13]

Activation of the 5-HT2A receptor is believed to be the primary mechanism underlying the hallucinogenic and consciousness-altering effects of psilocin. This interaction triggers a cascade of intracellular signaling events that ultimately lead to changes in neuronal activity and communication within brain networks, particularly those involved in perception, cognition, and mood.

Figure 3. Simplified signaling pathway of this compound via the 5-HT2A receptor.

References

- 1. Psilocin - Wikipedia [en.wikipedia.org]

- 2. sciex.com [sciex.com]

- 3. Psilocybin mushroom - Wikipedia [en.wikipedia.org]

- 4. mushroomreferences.com [mushroomreferences.com]

- 5. Exploring Psilocybe cubensis Strains: Cultivation Techniques, Psychoactive Compounds, Genetics and Research Gaps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. rootsciences.com [rootsciences.com]

- 10. Substrate recognition by the this compound kinase PsiK in psilocybin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound: The Psychedelic Ingredient You Didn't Know Was in Magic Mushrooms [acslab.com]

- 13. This compound - Wikipedia [en.wikipedia.org]

endogenous function of 4-Hydroxytryptamine in fungal species

An In-depth Technical Guide on the Endogenous Function of 4-Hydroxytryptamine in Fungal Species

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (4-HT), commonly known as serotonin, is a biogenic amine that acts as a crucial neurotransmitter in animals, modulating mood, appetite, and sleep.[1] Its biosynthetic pathway is ancient and conserved across various kingdoms, including its presence in plants and fungi.[2][3] In fungi, the role of 4-HT is multifaceted and an emerging area of research. While its function as an intermediate in the biosynthesis of psychedelic compounds in certain mushroom species is well-documented, its broader endogenous roles in fungal development, morphogenesis, and signaling are less understood.[4] Conversely, the effects of exogenous serotonin on pathogenic fungi have been studied more extensively, revealing significant impacts on virulence and growth.[5][6]

This technical guide provides a comprehensive overview of the current understanding of this compound's function in the fungal kingdom. It covers its established roles as a secondary metabolite precursor and the effects of its external application on fungal physiology. Furthermore, this guide delves into the putative endogenous functions of 4-HT, explores the broader context of tryptophan metabolism in fungal development, and provides detailed experimental protocols for researchers investigating this fascinating molecule.

Established Roles of this compound in Fungi

Intermediate in Psilocybin Biosynthesis

In several species of basidiomycete fungi, most notably those in the genus Psilocybe, this compound is a key intermediate in the biosynthesis of the psychoactive compound psilocybin.[4] The biosynthetic pathway begins with the amino acid tryptophan.

Effects of Exogenous this compound on Fungal Pathogens

External application of serotonin has been shown to significantly impact the virulence and viability of several human pathogenic fungi. These studies provide a foundation for understanding how fungi may interact with host-derived serotonin during infection.

Studies on Candida albicans have demonstrated that serotonin can reduce its virulence by affecting key pathogenic traits.[5][7] At concentrations that do not inhibit growth, serotonin significantly impairs hyphal elongation, a critical step for tissue invasion.[5] Furthermore, the activity of secreted aspartyl proteinases (Saps) and phospholipases, enzymes crucial for host tissue degradation, is markedly reduced in the presence of serotonin.[5]

Table 1: Effects of Exogenous this compound on Candida albicans

| Parameter | Effective 4-HT Concentration | Observed Effect | Reference |

| Minimum Inhibitory Concentration (MIC) | 14.7 mM | Inhibition of visible growth | [5] |

| Minimum Fungicidal Concentration (MFC) | 14.7 - 29.4 mM | Killing of fungal cells | [5] |

| Hyphal Elongation | 3.7 - 14.7 mM | Significant reduction in hyphal length | [5] |

| Phospholipase Activity | 1.8 - 14.7 mM | Impaired enzyme activity | [5] |

| Secreted Aspartyl Proteinase (Sap) Activity | 1.8 - 7.3 mM | Reduced enzyme production | [5] |

In various Aspergillus species, serotonin exhibits direct antifungal activity. It has been observed to accumulate in the fungal cytoplasm, a process that does not appear to require active transport.[6] This intracellular accumulation is associated with a dose-dependent decrease in ergosterol synthesis, a vital component of the fungal cell membrane.[6] The disruption of ergosterol synthesis leads to compromised cell membrane integrity and reduced hyphal elongation.[6]

Table 2: Effects of Exogenous this compound on Aspergillus spp.

| Parameter | Effective 4-HT Concentration | Observed Effect | Reference |

| Ergosterol Synthesis | Dose-dependent | Significant decrease in ergosterol content | [6] |

| Cell Membrane Integrity | Dose-dependent | Loss of membrane integrity | [6] |

| Hyphal Elongation | Not specified | Significant decrease in hyphal growth | [6] |

| Post-exposure Regrowth | Concentrations near MFC | Lag of 12-24 hours in regrowth after 4h exposure | [6] |

Putative Endogenous Functions of this compound

While the effects of external serotonin are evident, the endogenous role of 4-HT in fungi that do not produce psilocybin remains largely speculative. The presence of tryptophan metabolic pathways in a wide range of fungi suggests the potential for endogenous serotonin to act as a signaling molecule in developmental processes.[8][9]

Tryptophan Metabolism and Fungal Development

In filamentous fungi like Aspergillus nidulans, tryptophan metabolism is linked to sexual development. Tryptophan auxotrophic strains exhibit sterility on low-tryptophan media, and fruit body formation can be restored with high concentrations of tryptophan or its precursor, indole.[9] In Neurospora crassa, tryptophan has been identified as a signaling molecule that inhibits conidial anastomosis tube (CAT) fusion during colony initiation.[10] While these studies point to a signaling role for tryptophan or its derivatives, a direct link to serotonin as the specific signaling molecule is yet to be established.

Hypothetical Signaling Pathway

The existence of a serotonin biosynthetic pathway in some fungi, coupled with the developmental effects of tryptophan, leads to the hypothesis that endogenous serotonin may act as an internal signaling molecule. This putative pathway would involve the synthesis of serotonin from tryptophan, its perception by a currently unidentified receptor, and the activation of a downstream signaling cascade that influences morphogenesis and development. The uptake of exogenous serotonin by Aspergillus appears to be passive, suggesting that if endogenous serotonin acts intracellularly, it may not require a specific transporter to reach its target.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in fungi.

Assay for Hyphal Elongation Inhibition

This protocol is adapted from studies on the effect of exogenous serotonin on Candida albicans and Aspergillus species.[5][6]

Materials:

-

Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

-

Appropriate liquid growth medium that induces hyphal growth (e.g., RPMI 1640, Spider medium)

-

This compound (Serotonin) hydrochloride

-

Sterile microplates (96-well, flat-bottom)

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Prepare a stock solution of 4-HT in sterile water and filter-sterilize.

-

Grow the fungal strain to the desired phase (e.g., log phase for yeast, spore suspension for molds).

-

Adjust the cell/spore concentration to a standardized value (e.g., 1 x 10^4 cells/mL).

-

In a 96-well plate, add the appropriate volume of hyphae-inducing medium.

-

Add serial dilutions of the 4-HT stock solution to the wells to achieve the desired final concentrations. Include a no-drug control.

-

Inoculate each well with the standardized fungal suspension.

-

Incubate the plate at a temperature that promotes hyphal growth (e.g., 37°C).

-

At predetermined time points, capture images of the hyphae in each well using an inverted microscope.

-

Measure the length of a significant number of hyphae (e.g., >50 per condition) from the captured images using image analysis software.

-

Statistically compare the average hyphal lengths between the control and 4-HT treated groups.

Quantification of Ergosterol

This protocol is a standard method to assess fungal biomass and can be used to determine if a compound's effect is fungistatic or fungicidal by measuring changes in total fungal mass. It is particularly useful for assessing the impact of serotonin on membrane integrity.[6]

Materials:

-

Fungal mycelia (treated and untreated)

-

2 M KOH in methanol

-

n-Hexane

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Ergosterol standard

Procedure:

-

Harvest fungal mycelia by filtration and wash with sterile water. Lyophilize or record the wet weight.

-

Resuspend a known amount of mycelia (e.g., 50 mg dry weight) in 2 mL of 2 M methanolic KOH.

-

Saponify the lipids by heating at 85°C for 1 hour.

-

After cooling, add 1 mL of sterile water and 3 mL of n-hexane to extract the non-saponifiable fraction (containing ergosterol).

-

Vortex vigorously for 3 minutes and centrifuge to separate the phases.

-

Transfer the upper hexane layer to a clean tube.

-

Repeat the hexane extraction on the lower aqueous phase and pool the hexane fractions.

-

Evaporate the hexane to dryness under a stream of nitrogen.

-

Resuspend the residue in a known volume of methanol for HPLC analysis.

-

Inject the sample onto a C18 column and elute with an appropriate mobile phase (e.g., methanol:acetonitrile).

-

Detect ergosterol by its absorbance at 282 nm.

-

Quantify the ergosterol content by comparing the peak area to a standard curve prepared with a pure ergosterol standard.

Proposed Protocol for Extraction and Quantification of Endogenous this compound

This protocol is a proposed method, adapted from general fungal metabolite extraction procedures and LC-MS/MS analysis of neurotransmitters.[11][12][13] It requires validation for each specific fungal species and experimental condition.

Materials:

-

Fungal mycelia

-

Liquid nitrogen

-

Lyophilizer

-

Acidified methanol (e.g., 80% methanol with 0.1% formic acid)

-

Internal standard (e.g., Serotonin-d4)

-

Centrifuge

-

Vacuum concentrator or nitrogen evaporator

-

LC-MS/MS system with an ESI source

-

C18 UPLC/HPLC column

Procedure:

-

Sample Collection and Quenching: Harvest mycelia rapidly by vacuum filtration and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

-

Drying and Homogenization: Lyophilize the frozen mycelia to complete dryness. Homogenize the dry mycelia to a fine powder using a bead beater or mortar and pestle under cryogenic conditions.

-

Extraction: Weigh a precise amount of powdered mycelia (e.g., 20 mg) into a microcentrifuge tube. Add a pre-chilled extraction solvent containing a known concentration of the internal standard (Serotonin-d4).

-

Cell Lysis and Extraction: Vortex thoroughly and sonicate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.

-

Sample Preparation: Transfer the supernatant to a new tube. Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis. Centrifuge again to pellet any insoluble debris.

-

LC-MS/MS Analysis: Inject the supernatant onto a C18 column. Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid.

-

Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for the specific precursor-to-product ion transitions for both this compound and its deuterated internal standard (Multiple Reaction Monitoring - MRM).

-

Quantification: Create a standard curve using known concentrations of pure this compound with a constant concentration of the internal standard. Calculate the concentration of endogenous 4-HT in the sample by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve.

Conclusion and Future Directions

The role of this compound in fungal species is a field of considerable contrasts. In certain psychedelic mushrooms, its function as a biosynthetic intermediate is clearly defined. The pharmacological effects of exogenous serotonin on pathogenic fungi are also well-documented, highlighting its potential as a modulator of fungal virulence and a target for antifungal strategies.

However, the endogenous function of serotonin in the vast majority of fungi remains a significant knowledge gap. While tantalizing links between tryptophan metabolism and fungal development exist, direct evidence for serotonin acting as an endogenous signaling molecule is currently lacking. The absence of identified fungal serotonin receptors and quantified endogenous levels in non-psilocybin producing fungi underscores the nascent stage of this research area.

Future research should prioritize the following:

-

Sensitive Quantification: Development and application of validated methods to detect and quantify low levels of endogenous serotonin in a variety of fungal species, including model organisms and pathogens.

-

Genetic and Functional Analysis: Knockout or overexpression of putative biosynthetic enzymes (e.g., tryptophan decarboxylase, tryptamine hydroxylase) to assess the impact on fungal development, morphogenesis, and stress response.

-

Receptor Identification: Bioinformatic and genetic screens to identify putative serotonin receptors or binding proteins, followed by functional characterization.

-

Metabolomic Studies: Untargeted metabolomic analyses of fungal cultures under different developmental stages or stress conditions to identify correlations between serotonin levels and physiological changes.

Elucidating the endogenous role of this ancient signaling molecule in the fungal kingdom will not only deepen our understanding of fungal biology but may also unveil novel targets for the development of antifungal drugs and new avenues for biotechnological applications.

References

- 1. Tryptophan metabolism and kynureninase induction in mutants of Neurospora crassa resistant to 4-methyl-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. mdpi.com [mdpi.com]

- 4. Tryptophan-Derived Metabolites Are Required for Antifungal Defense in the Arabidopsis mlo2 Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tryptophan Transport in Neurospora crassa II. Metabolic Control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tryptophan Metabolism and Kynureninase Induction in Mutants of Neurospora crassa Resistant to 4-Methyl-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of serotonin with Candida albicans selectively attenuates fungal virulence in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. End-Product Regulation of the Tryptophan-Nicotinic Acid Pathway in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ukm.my [ukm.my]

- 10. Evidence for tryptophan being a signal molecule that inhibits conidial anastomosis tube fusion during colony initiation in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed [mdpi.com]

- 13. researchgate.net [researchgate.net]

4-Hydroxytryptamine as a Precursor in Psilocybin Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psilocybin, a naturally occurring psychedelic compound found in mushrooms of the Psilocybe genus, has garnered significant attention for its therapeutic potential in treating various mental health disorders. The biosynthesis of psilocybin is a fascinating enzymatic cascade that originates from the amino acid L-tryptophan. A critical intermediate in this pathway is 4-hydroxytryptamine, the direct precursor to the phosphorylated and subsequently methylated compounds that ultimately form psilocybin. Understanding the enzymatic transformations involving this compound is paramount for the development of biotechnological production platforms for psilocybin and its analogs. This technical guide provides a comprehensive overview of the role of this compound in psilocybin biosynthesis, detailing the enzymes involved, their kinetic properties, and the experimental protocols for their study.

The Psilocybin Biosynthetic Pathway

The biosynthesis of psilocybin from L-tryptophan is catalyzed by a set of four core enzymes encoded by the psi gene cluster. The pathway proceeds through the following key steps:

-

Decarboxylation of L-tryptophan: The pathway is initiated by the decarboxylation of L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme PsiD , a tryptophan decarboxylase.[1][2]

-

Hydroxylation of Tryptamine: Tryptamine is then hydroxylated at the 4-position of the indole ring to produce This compound . This critical step is mediated by the cytochrome P450 monooxygenase, PsiH .[3][4]

-

Phosphorylation of this compound: The hydroxyl group of this compound is subsequently phosphorylated to yield norbaeocystin. This phosphotransfer reaction is catalyzed by the kinase PsiK .[3][5]

-

N-methylation of Norbaeocystin: The final steps involve the iterative N-methylation of the primary amine of norbaeocystin to first produce baeocystin (monomethylated) and then psilocybin (dimethylated). Both methylation steps are catalyzed by the methyltransferase PsiM .[5]

Quantitative Data on Psilocybin Biosynthesis Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the psilocybin biosynthetic pathway.

Table 1: Kinetic Parameters of Psilocybin Biosynthesis Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

| PsiD | L-Tryptophan | 100 ± 20 | 1.74 ± 0.11 | 1.74 x 104 |

| PsiH | Tryptamine | N/A | N/A | N/A |

| PsiK | This compound | N/A | N/A | N/A |

| PsiM | Norbaeocystin | 575 ± 100 | 0.0018 ± 0.00017 | 3.13 |

| Baeocystin | 492 ± 154 | 0.001 ± 0.00017 | 2.03 |

Table 2: Optimal Conditions for Psilocybin Biosynthesis Enzymes

| Enzyme | Optimal pH | Optimal Temperature (°C) |

| PsiD | 6.6 | 33-36 |

| PsiH | N/A | N/A |

| PsiK | 7.0 | 40 |

| PsiM | N/A | N/A |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the psilocybin biosynthesis enzymes.

General Protocol for Recombinant His-tag Protein Expression and Purification in E. coli

This protocol can be adapted for the expression and purification of PsiD, PsiK, and PsiM. PsiH, being a cytochrome P450, may require optimization for soluble expression, potentially involving co-expression with a cytochrome P450 reductase.

a. Expression Vector Construction:

-

Amplify the coding sequences of psiD, psiK, and psiM from Psilocybe cubensis cDNA.

-

Clone the amplified genes into a suitable E. coli expression vector containing an N-terminal or C-terminal His6-tag (e.g., pET-28a(+)).

-

Verify the integrity of the constructs by DNA sequencing.

b. Protein Expression:

-

Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

-

Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

c. Protein Purification:

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

-

Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

-

If necessary, perform further purification steps such as size-exclusion chromatography.

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.[6][7][8]

Enzyme Activity Assays

a. PsiD (Tryptophan Decarboxylase) Assay:

This assay measures the conversion of L-tryptophan to tryptamine.[9][10]

-

Reaction Mixture:

-

50 mM Sodium Phosphate Buffer (pH 6.6)

-

1 mM L-tryptophan

-

Purified PsiD enzyme (e.g., 1-5 µM)

-

-

Procedure:

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding the PsiD enzyme.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of ice-cold methanol or by heating.

-

Analyze the formation of tryptamine by HPLC or LC-MS.

-

b. PsiH (Tryptamine 4-Monooxygenase) Assay:

This assay is more complex due to the requirement of a cytochrome P450 reductase (CPR) and NADPH. A general spectrophotometric method for monooxygenase activity can be adapted.[11][12]

-

Reaction Mixture:

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

1 mM Tryptamine

-

1 mM NADPH

-

A suitable cytochrome P450 reductase

-

Purified PsiH enzyme

-

-

Procedure:

-

Combine all components except NADPH in a cuvette and pre-incubate at the desired temperature.

-

Initiate the reaction by adding NADPH.

-

Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm.

-

Alternatively, the formation of this compound can be quantified by HPLC or LC-MS after stopping the reaction.

-

c. PsiK (this compound Kinase) Assay:

This assay measures the ATP-dependent phosphorylation of this compound. A common method is to measure the production of ADP.[13][14]

-

Reaction Mixture:

-

50 mM Tris-HCl Buffer (pH 7.5)

-

10 mM MgCl2

-

1 mM ATP

-

1 mM this compound

-

Purified PsiK enzyme

-

-

Procedure:

-

Set up the reaction mixture and pre-incubate at 37°C.

-

Initiate the reaction by adding the PsiK enzyme.

-

Incubate for a defined period.

-

Stop the reaction.

-

Quantify the amount of ADP produced using a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay) or by HPLC analysis of the consumption of ATP and formation of norbaeocystin.

-

d. PsiM (Methyltransferase) Assay:

This assay measures the transfer of methyl groups from S-adenosylmethionine (SAM) to norbaeocystin and baeocystin.

-

Reaction Mixture:

-

50 mM Tris-HCl Buffer (pH 8.0)

-

1 mM Norbaeocystin or Baeocystin

-

1 mM S-adenosylmethionine (SAM)

-

Purified PsiM enzyme

-

-

Procedure:

-

Combine the buffer, substrate, and enzyme, and pre-incubate.

-

Initiate the reaction by adding SAM.

-

Incubate at 37°C for a defined period.

-

Stop the reaction with an equal volume of methanol or other organic solvent.

-

Analyze the formation of baeocystin and psilocybin by HPLC or LC-MS.

-

Visualizations

Psilocybin Biosynthetic Pathway

Caption: The enzymatic pathway for psilocybin biosynthesis.

Experimental Workflow for In Vitro Psilocybin Synthesis

Caption: Workflow for the in vitro biocatalytic synthesis of psilocybin.

Regulation of the Psilocybin (psi) Gene Cluster

Caption: Putative regulatory network of the psilocybin gene cluster.[6][15][16]

References

- 1. Part:BBa K3140000 - parts.igem.org [parts.igem.org]

- 2. uniprot.org [uniprot.org]

- 3. uniprot.org [uniprot.org]

- 4. Structural basis for psilocybin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate recognition by the this compound kinase PsiK in psilocybin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iba-lifesciences.com [iba-lifesciences.com]

- 8. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 9. db-thueringen.de [db-thueringen.de]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A fast and sensitive activity assay for lytic polysaccharide monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pnas.org [pnas.org]

- 16. Phylogenomics of the psychoactive mushroom genus Psilocybe and evolution of the psilocybin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxytryptamine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxytryptamine (4-HT), a naturally occurring tryptamine alkaloid, is a structural isomer of the neurotransmitter serotonin and a close analog of the psychedelic compound psilocin. As the active form of norbaeocystin, found in certain species of psychoactive mushrooms, 4-HT has garnered significant interest for its distinct pharmacological profile.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacology of this compound. Detailed methodologies for its synthesis, receptor binding assays, and functional analysis are presented, alongside visualizations of key biological pathways. This document aims to serve as a critical resource for researchers engaged in the study of serotonergic systems and the development of novel therapeutics.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 3-(2-aminoethyl)-1H-indol-4-ol, is a member of the tryptamine class of compounds, characterized by an indole ring substituted with a hydroxy group at the 4-position and an aminoethyl side chain at the 3-position.[1][2]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-(2-aminoethyl)-1H-indol-4-ol |

| CAS Number | 570-14-9 |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molar Mass | 176.22 g/mol [3] |

| Canonical SMILES | C1=CC2=C(C(=C1)O)C(=CN2)CCN |

| InChI | InChI=1S/C10H12N2O/c11-5-4-7-6-12-8-2-1-3-9(13)10(7)8/h1-3,6,12-13H,4-5,11H2 |

| InChIKey | FKIRTWDHOWAQGX-UHFFFAOYSA-N |

Physicochemical Data

Quantitative physicochemical data for this compound is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key experimental and predicted properties.

| Property | Value | Notes |

| Melting Point | Not available | The closely related compound psilocin has a melting point of 173-176 °C.[4] |

| logP | 0.65 - 1.1 | Predicted value.[1] |

| pKa | Not available | |

| Aqueous Solubility | Not available | Predicted to be sparingly soluble in water. |

| Stability | Prone to oxidation | Degrades less than 10% in artificial cerebrospinal fluid over 24 hours.[3] |

Spectroscopic Data

-

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the ethylamine side chain protons, and the hydroxyl and amine protons.

-

¹³C-NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the ten carbon atoms in the molecule, providing information about the carbon framework.

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of this compound. The fragmentation pattern will be characteristic of the tryptamine scaffold, showing a prominent fragment from the cleavage of the beta-carbon of the side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations of the hydroxyl and amine groups, as well as aromatic C-H and C=C stretching vibrations of the indole ring.

Pharmacology

This compound is a potent agonist at several serotonin receptors, which are key targets for a wide range of therapeutic agents. Its distinct affinity and functional activity profile differentiate it from other tryptamines.

Receptor Binding Affinity

The binding affinities of this compound for various serotonin (5-HT) receptor subtypes have been characterized using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a compound for a receptor; a lower Ki value indicates a higher affinity.

| Receptor Subtype | Ki (nM) |

| 5-HT₁A | 95[1] |

| 5-HT₁B | 1,050[1] |

| 5-HT₂A | Not available |

| 5-HT₂B | 4.6[3] |

| 5-HT₂C | 40[1] |

Functional Activity

Functional assays are used to determine the effect of a ligand on receptor activity. The half-maximal effective concentration (EC₅₀) represents the concentration of a compound that produces 50% of the maximal response.

| Receptor Subtype | EC₅₀ (nM) | Efficacy |

| 5-HT₂A | 38[1] | Agonist |

Interestingly, while being a potent 5-HT₂A receptor agonist, this compound appears to be non-hallucinogenic. This has led to the hypothesis of biased agonism, where it may preferentially activate certain downstream signaling pathways over others.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Chemical Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the Speeter-Anthony tryptamine synthesis, which is a well-established method for preparing tryptamine derivatives.[5]

Step 1: Protection of 4-Hydroxyindole The hydroxyl group of 4-hydroxyindole is first protected to prevent side reactions in subsequent steps. A common protecting group is benzyl ether.

-

Materials: 4-hydroxyindole, benzyl bromide, potassium carbonate, acetone.

-

Procedure:

-

Dissolve 4-hydroxyindole in acetone.

-

Add potassium carbonate as a base.

-

Add benzyl bromide and reflux the mixture until the reaction is complete (monitored by TLC).

-

After cooling, filter the mixture and evaporate the solvent.

-

Purify the resulting 4-benzyloxyindole by column chromatography.

-

Step 2: Introduction of the Side Chain (Friedel-Crafts Acylation) The protected indole is then acylated at the 3-position with oxalyl chloride.

-

Materials: 4-benzyloxyindole, oxalyl chloride, anhydrous diethyl ether.

-

Procedure:

-

Dissolve 4-benzyloxyindole in anhydrous diethyl ether and cool to 0°C.

-

Add oxalyl chloride dropwise and stir for 1 hour.

-

The resulting 4-benzyloxy-3-indoleglyoxylyl chloride precipitates and is filtered under a dry atmosphere.

-

Step 3: Amidation The acid chloride is then reacted with an amine to form an amide. For the synthesis of 4-HT, this step is followed by reduction of the resulting glyoxylamide. A more direct approach involves the use of nitromethane.

-

Materials: 4-benzyloxyindole, nitro Methane, sodium ethoxide.

-

Procedure:

-

React 4-benzyloxyindole with nitromethane in the presence of a base like sodium ethoxide to form the corresponding nitrovinylindole.

-

Step 4: Reduction The nitro group and the double bond are reduced to form the primary amine of the ethylamine side chain.

-

Materials: The product from Step 3, lithium aluminum hydride (LAH), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Add the nitrovinylindole derivative to a suspension of LAH in anhydrous THF at 0°C.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete.

-

Carefully quench the reaction with water and sodium hydroxide solution.

-

Filter the mixture and extract the aqueous layer with an organic solvent.

-

Dry the combined organic extracts and evaporate the solvent to yield 4-benzyloxy-tryptamine.

-

Step 5: Deprotection The benzyl protecting group is removed to yield the final product, this compound.

-

Materials: 4-benzyloxy-tryptamine, palladium on carbon (Pd/C), methanol, hydrogen gas.

-

Procedure:

-

Dissolve 4-benzyloxy-tryptamine in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) until the reaction is complete.

-

Filter the catalyst through celite and evaporate the solvent to obtain this compound.

-

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific serotonin receptor.

-

Materials:

-

Cell membranes expressing the target serotonin receptor.

-

A specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

96-well filter plates.

-

Scintillation cocktail.

-

Microplate scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the different concentrations of this compound.

-

Incubate the plate at a specific temperature for a set time to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plates and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate Gq-coupled serotonin receptors, such as 5-HT₂A, by detecting changes in intracellular calcium levels.

-

Materials:

-

HEK293 cells stably expressing the target Gq-coupled serotonin receptor.

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

96-well black, clear-bottom plates.

-

Fluorescence microplate reader with an injection system.

-

-

Procedure:

-

Seed the cells into 96-well plates and grow to confluence.

-

Load the cells with the calcium-sensitive dye by incubating them with Fluo-4 AM in assay buffer for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in assay buffer.

-

Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

-

Inject the different concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Emax).

-

Biological Pathways

Serotonin Receptor Signaling

This compound, as a serotonin receptor agonist, can activate various downstream signaling cascades depending on the receptor subtype and the G protein it couples to.

Caption: Gq-coupled serotonin receptor signaling pathway activated by this compound.

Caption: Gi-coupled serotonin receptor signaling pathway activated by this compound.

Metabolic Pathway

The metabolism of this compound is expected to be similar to that of psilocin, involving oxidative deamination by monoamine oxidase (MAO) and conjugation reactions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: The Psychedelic Ingredient You Didn't Know Was in Magic Mushrooms [acslab.com]

- 3. This compound | 570-14-9 | Benchchem [benchchem.com]

- 4. 520-53-6 CAS MSDS (PSILOCIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

The In Vivo Pharmacological Profile of 4-Hydroxytryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxytryptamine (4-HT), more commonly known as serotonin or 5-hydroxytryptamine (5-HT), is a pivotal monoamine neurotransmitter with a vast and complex pharmacological profile. It plays a crucial role in regulating a wide array of physiological and psychological processes, both in the central nervous system (CNS) and peripherally.[1][2] This technical guide provides an in-depth overview of the in vivo pharmacology of 4-HT, with a focus on its pharmacodynamics, receptor interactions, and the experimental methodologies used to elucidate its functions. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables and visualizing key pathways and workflows to facilitate a comprehensive understanding of this critical signaling molecule.

Introduction

Serotonin is a key modulator of mood, sleep, appetite, cognition, and numerous physiological processes including vasoconstriction and gastrointestinal motility.[1][2][3] Its diverse effects are mediated by a large family of serotonin receptors, which are the targets of a wide range of therapeutic agents, including antidepressants and antipsychotics.[1][4] This guide will delve into the in vivo actions of 4-HT, providing a detailed examination of its receptor binding profile, the signaling cascades it initiates, and the methodologies employed to study these interactions in a living system.

Pharmacodynamics

The physiological effects of this compound are mediated through its interaction with at least 14 distinct receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7).[1][5] These receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[5][6] The diverse expression patterns and signaling mechanisms of these receptors account for the multifaceted actions of serotonin throughout the body.

Receptor Binding Affinities

The affinity of this compound and its analogs for various serotonin receptors is a critical determinant of their pharmacological effects. The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of 4-HT and the related compound psilocin for several key serotonin receptor subtypes.

| Receptor Subtype | Ligand | Ki (nM) | EC50 (nM) | Species/Tissue | Reference |

| 5-HT1A | This compound | 95 | - | Not Specified | [7][8] |

| Psilocin | ~100 - 152 | - | Human/Mouse Brain | [7] | |

| 5-HT1B | This compound | 1,050 | - | Not Specified | [7][8] |

| 5-HT2A | This compound | - | 38 | Not Specified | [7][8] |

| Psilocin | 79 - 173 | 21 | Human/Mouse Brain | [7][9] | |

| 5-HT2C | This compound | 40 | - | Not Specified | [7][8] |

Note: Ki and EC50 values can vary between studies due to different experimental conditions.

Signaling Pathways

The activation of serotonin receptors by 4-HT initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects. The primary signaling pathways for the major serotonin receptor families are outlined below.

-

5-HT1 Receptor Family (Gαi/o-coupled): Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10]

-

5-HT2 Receptor Family (Gαq/11-coupled): Agonism at these receptors stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC).[9][10]

-

5-HT3 Receptor (Ligand-gated ion channel): Binding of serotonin to this receptor directly opens a non-selective cation channel, leading to rapid depolarization of the neuron.[6]

-

5-HT4, 5-HT6, 5-HT7 Receptor Families (Gαs-coupled): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[10]

In Vivo Pharmacokinetics

The in vivo disposition of this compound is complex and characterized by rapid metabolism. While specific pharmacokinetic parameters for exogenous 4-HT are not extensively documented due to its endogenous nature and rapid clearance, studies on the active metabolite of psilocybin, psilocin (4-hydroxy-N,N-dimethyltryptamine), provide valuable insights.

| Parameter | Value | Species | Route | Reference |

| Bioavailability (as psilocin) | 52.7 ± 20.4% | Human | Oral (psilocybin) | [8] |

| Tmax (psilocin) | 1.8 - 4 h | Human | Oral (psilocybin) | [6] |

| Elimination Half-life (psilocin) | 1.5 - 4 h | Human | Oral (psilocybin) | [6] |

| Volume of Distribution (Vd) (psilocin) | 277 ± 92 L - 1016 L | Human | IV/Oral (psilocybin) | [6][8] |

Metabolism of serotonin primarily occurs via monoamine oxidase (MAO) to form 5-hydroxyindoleacetaldehyde, which is then further oxidized to 5-hydroxyindoleacetic acid (5-HIAA).[4]

In Vivo Physiological Effects

The administration of this compound in vivo elicits a wide range of physiological responses, reflecting its diverse receptor distribution.

Central Nervous System Effects

In the CNS, serotonin is a key regulator of:

-

Mood and Emotion: Implicated in the pathophysiology of depression and anxiety.[2]

-

Sleep-Wake Cycle: Serotonergic neurons in the raphe nuclei are crucial for regulating sleep patterns.[10]

-

Appetite and Satiety: Serotonin signaling plays a role in controlling food intake.[2]

-

Cognition and Learning: Modulates various cognitive functions.[1]

Cardiovascular Effects

The cardiovascular effects of serotonin are complex and can be opposing depending on the vascular bed and the receptor subtypes involved. Intravenous infusion of 4-HT in humans has been shown to cause an initial transient increase in forearm blood flow, followed by a sustained, smaller increase.[7][11] Heart rate is consistently increased.[7][11] The blood pressure response is variable.[7][11] These effects are mediated by a combination of direct vasoconstrictor actions and secondary vasodilator effects.

| Effect | Observation | Species | Reference |

| Heart Rate | Increased | Human | [7][11] |

| Blood Pressure | Variable | Human | [7][11] |

| Forearm Blood Flow | Initial transient increase, followed by a sustained smaller increase | Human | [7][11] |

Experimental Protocols

A variety of in vivo techniques are employed to study the pharmacological profile of this compound.

In Vivo Microdialysis for Serotonin Measurement

This technique allows for the sampling of extracellular serotonin levels in specific brain regions of freely moving animals.

Protocol:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal (e.g., male Sprague-Dawley rat, 250-300g) and place it in a stereotaxic frame.

-

Expose the skull and drill a small hole over the target brain region (e.g., medial prefrontal cortex, coordinates relative to bregma: AP: +3.2 mm; ML: ±0.8 mm).[1]

-

Implant a guide cannula and secure it with dental cement. Allow for a 48-72 hour recovery period.[2]

-

-

Microdialysis Probe Insertion and Perfusion:

-

Sample Collection and Analysis:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.[1]

-

Administer the test compound (e.g., 4-HT or a modulator) and continue collecting samples.

-

Analyze serotonin concentration in the dialysate using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[12]

-

In Vivo Electrophysiology for Serotonin Neuron Activity

This technique directly measures the firing rate of serotonin neurons in response to pharmacological agents.

Protocol:

-

Electrode Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Lower a recording electrode (e.g., a tetrode) into the target brain region containing serotonergic neurons (e.g., the dorsal raphe nucleus).

-

-

Recording:

-

Connect the electrode to a recording system.

-

Record baseline neuronal firing activity. Serotonin neurons are typically identified by their slow, regular firing pattern and wide action potential waveform.

-

Administer the test compound and record the change in firing rate.

-

-

Data Analysis:

-

Spike sort the recorded data to isolate individual neuron activity.

-

Analyze the firing rate and pattern before and after drug administration.

-

Head-Twitch Response (HTR) Assay

The HTR in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to screen for hallucinogenic potential.

Protocol:

-

Animal Preparation:

-

Use male C57BL/6J mice.

-

For automated detection, a small magnet can be attached to the head or ear.

-

-

Drug Administration:

-

Administer the test compound (e.g., a 5-HT2A agonist) via subcutaneous or intraperitoneal injection.

-

-

Observation and Quantification:

-

Place the mouse in an observation chamber.

-

Manually count the number of rapid, side-to-side head movements over a defined period (e.g., 30 minutes).

-

Alternatively, use an automated system with video recording or a magnetometer to quantify the HTRs.

-

Conclusion

This compound possesses a remarkably complex in vivo pharmacological profile, influencing a vast number of physiological systems through a diverse family of receptors. A thorough understanding of its pharmacodynamics, pharmacokinetics, and the intricate signaling pathways it governs is essential for the development of novel therapeutics targeting the serotonergic system. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of this critical neurotransmitter and its role in health and disease. The continued application of these techniques will undoubtedly lead to new insights and the development of more effective and targeted pharmacological interventions.

References

- 1. Cardiovascular safety of psychedelic medicine: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Effects of hallucinogenic drugs on the human heart [frontiersin.org]

- 3. The cardiovascular effects of intraventricular 5,6-dihydroxytryptamine in conscious hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Evaluation of 5-Hydroxytryptamine (Serotonin) Neuronal Release and Uptake: An Investigation of Extrasynaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cardiovascular effects of intravenous infusions of 5-hydroxytryptamine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. This compound | 570-14-9 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Cardiovascular effects of intravenous infusions of 5-hydroxytryptamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - Wikipedia [en.wikipedia.org]

The Natural Occurrence of 4-Hydroxytryptamine in Psilocybe Mushrooms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxytryptamine, commonly known as psilocin, is a naturally occurring psychedelic compound and the primary active metabolite of psilocybin found in mushrooms of the Psilocybe genus.[1] This technical guide provides a comprehensive overview of the natural occurrence of this compound in these fungi, intended for researchers, scientists, and drug development professionals. The document details quantitative data on psilocin concentrations across various Psilocybe species, outlines the experimental protocols for its extraction and quantification, and visualizes the key biosynthetic and signaling pathways. The increasing interest in psilocybin for potential therapeutic applications necessitates a thorough understanding of its active metabolite, psilocin.[2][3]

Quantitative Analysis of this compound in Psilocybe Species

The concentration of this compound (psilocin) and its prodrug psilocybin can vary significantly between different species of Psilocybe mushrooms, and even between different strains and individual fruiting bodies of the same species.[4][5] Environmental factors and storage conditions also play a crucial role in the final alkaloid content.[6][7] The following tables summarize quantitative data from various studies, providing a comparative look at the levels of these compounds in several well-known species. Concentrations are typically reported as a percentage of the mushroom's dried weight (% w/w).

Table 1: this compound (Psilocin) and Psilocybin Content in Various Psilocybe Species

| Psilocybe Species | This compound (Psilocin) (% w/w) | Psilocybin (% w/w) | Combined Alkaloids (% w/w) | Reference(s) |

| Psilocybe cubensis | 0.018 - 0.60 | 0.208 - 1.07 | ~1.2 | [4][5][6][8] |

| Psilocybe azurescens | Not specified | up to 1.78 | Not specified | [4][5] |

| Psilocybe cyanescens | May occur | Not specified | Not specified | [9] |

| Psilocybe baeocystis | May occur | Not specified | Not specified | [9][10] |

| Psilocybe serbica var. bohemica | up to 1.554 | Not specified | Not specified | [5] |

| Psilocybe zapotecorum | Lower concentrations | 1.06 - 2.57 | 2.25 | [8] |

Table 2: Tryptamine Alkaloid Concentrations in Psilocybe cubensis Strains (% w/w)

| Strain | This compound (Psilocin) | Psilocybin | Reference |

| B Plus | 0.023 - 0.031 | 1.000 - 1.060 | [6] |

| Blue Meanie | 0.018 - 0.025 | 1.144 - 1.213 | [6] |

| Creeper | 0.025 - 0.032 | 0.960 - 1.418 | [6] |

| Texas Yellow | 0.033 - 0.036 | 1.051 - 1.362 | [6] |

Experimental Protocols

Accurate quantification of this compound in Psilocybe mushrooms is critical for research and clinical applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and robust analytical methods employed.[2][11][12]

Sample Preparation and Extraction

A standardized extraction protocol is crucial to prevent the degradation of psilocin and the dephosphorylation of psilocybin.[13][14]

Method 1: Methanolic Extraction with Acetic Acid [13]

-

Homogenization: Freeze-dry or cryo-mill fresh mushroom samples to a fine powder. A target weight of 50 mg of powdered mushroom is used for the assay.[13][15]

-

Extraction: Add 5 mL of 5% acetic acid in methanol to the powdered sample.[13]

-

Vortexing: Vortex the mixture for 30 minutes at 2500 rpm to ensure thorough extraction.[13]

-

Centrifugation: Centrifuge the sample for 10 minutes at 4000 rpm.[13]

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.[13]

-

Re-extraction: Add another 2 mL of 5% acetic acid in methanol to the pellet, vortex for another 30 minutes, and centrifuge again.[13]

-

Pooling: Combine the second supernatant with the first.[13]

-

Dilution: Bring the total volume to 10 mL with water and then perform a further 1000x dilution with water. This high dilution is often necessary to bring the analyte concentrations within the linear range of the instrument.[13][16][17]

-

Internal Standard Spiking: Spike the diluted sample with an internal standard (e.g., Psilocin-D10 & Psilocybin-D4) to a final concentration of 50 ng/mL before LC-MS/MS analysis.[13]

Method 2: Aqueous-Organic Extraction for Psilocin Isolation [18]

This method focuses on the dephosphorylation of psilocybin to psilocin for a greater yield of the active compound.

-

Pulverization: Pulverize 2 to 10 grams of dried mushrooms.

-

Acidification: Mix the powder with 100 mL of dilute acetic acid and adjust the pH to 4 with concentrated acetic acid.

-

Incubation and Heating: Incubate the mixture for 1 hour, then heat in a boiling water bath for 8-10 minutes (until the solution reaches 70°C) to facilitate dephosphorylation.

-

Separation: Separate the acidic solution from the mushroom material.

-

Basification and Extraction: Adjust the pH of the solution to 8 with ammonium hydroxide and extract twice with 50 mL of diethyl ether.

-

Drying and Crystallization: Dry the ether extract over sodium sulfate. The resulting precipitate can be crystallized to a white powder using a chloroform:heptane (1:3) mixture.

Analytical Quantification

-

Instrumentation: A SCIEX Triple Quad 3500 LC-MS/MS system or similar is suitable.[16][17]

-

Chromatography Column: A Phenomenex Luna Omega Polar C18 column (4.6 µm x 150 mm) can be used for separation.[16][17]

-

Mobile Phases: Formic acid, water, and acetonitrile are typically used as mobile phases.[16][17]

-

Flow Rate: A flow rate of 1.2 mL/min is recommended.[16][17]

-

Injection Volume: A 2 µL injection volume is common.[16][17]

-

Ionization Mode: Positive polarity electrospray ionization (ESI) is used.[16][17]

-

Scan Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.[16][17]

-

Calibration: Calibration curves are established using analytical standards of psilocybin and psilocin. For psychedelic mushrooms, a typical calibration range for psilocin is 0.004 to 10 mg/mL.[16][17]

Biosynthesis and Signaling Pathways

Biosynthesis of this compound (Psilocin)

The biosynthesis of psilocybin and psilocin in Psilocybe mushrooms begins with the amino acid L-tryptophan.[19][20] A cluster of four enzymes, PsiD, PsiH, PsiK, and PsiM, are responsible for the conversion.[21][22] this compound is a key intermediate in this pathway.[5]

Caption: Biosynthetic pathway of psilocybin and psilocin in Psilocybe mushrooms.

Signaling Pathway of this compound (Psilocin)

Psilocin exerts its psychedelic effects primarily by acting as a partial agonist at serotonin receptors, with a particularly high affinity for the 5-HT2A receptor subtype.[23][24][[“]][26] Activation of this receptor initiates a cascade of intracellular signaling events.

Caption: Psilocin signaling cascade via the 5-HT2A receptor.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in Psilocybe mushrooms.

Caption: Workflow for quantitative analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the natural occurrence of this compound in Psilocybe mushrooms, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways. The significant variability in psilocin content highlights the critical need for accurate and standardized analytical methods in both research and the development of potential psychedelic-assisted therapies. The provided methodologies and pathway diagrams serve as a valuable resource for professionals in this rapidly evolving field. Further research is warranted to fully characterize the synergistic effects of the various tryptamine alkaloids present in these mushrooms.[4]

References

- 1. Psilocin - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. Active Metabolite of Aeruginascin (4-Hydroxy-N,N,N-trimethyltryptamine): Synthesis, Structure, and Serotonergic Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Psilocybin mushroom - Wikipedia [en.wikipedia.org]

- 5. Exploring Psilocybe cubensis Strains: Cultivation Techniques, Psychoactive Compounds, Genetics and Research Gaps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound: The Psychedelic Ingredient You Didn't Know Was in Magic Mushrooms [acslab.com]

- 11. mdpi.com [mdpi.com]

- 12. gentechscientific.com [gentechscientific.com]

- 13. Quantification of Psilocybin and Psilocin in magic mushrooms [sigmaaldrich.com]

- 14. Identification of ω-N-Methyl-4-hydroxytryptamine (Norpsilocin) as a Psilocybe Natural Product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sciex.com [sciex.com]

- 17. sciex.com [sciex.com]

- 18. An aqueous-organic extraction method for the isolation and identification of psilocin from hallucinogenic mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. acs.org [acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Enzymatic Synthesis of Psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. futurewellnesslab.com [futurewellnesslab.com]

- 23. psypost.org [psypost.org]

- 24. atlasspores.academy [atlasspores.academy]

- 25. consensus.app [consensus.app]

- 26. Hallucinogen actions on human brain revealed - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 4-Hydroxytryptamine from Tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxytryptamine, commonly known as serotonin, is a pivotal monoamine neurotransmitter implicated in a vast array of physiological and pathological processes, including mood regulation, sleep, appetite, and gastrointestinal function.[1] Its biosynthesis from the essential amino acid L-tryptophan is a fundamental pathway, the dysregulation of which is associated with numerous neurological and psychiatric disorders.[2] This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, detailing the enzymatic reactions, regulatory mechanisms, and key experimental methodologies for its study. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

The Core Biosynthetic Pathway

The conversion of L-tryptophan to this compound (serotonin) is a two-step enzymatic process.[1] The initial and rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP), catalyzed by the enzyme tryptophan hydroxylase (TPH).[3][4] Subsequently, 5-HTP is decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to yield this compound (serotonin).[5]

Step 1: Hydroxylation of L-Tryptophan

-

Enzyme: Tryptophan Hydroxylase (TPH)

-

Reaction: L-tryptophan + Tetrahydrobiopterin (BH4) + O2 → 5-Hydroxy-L-tryptophan (5-HTP) + Dihydrobiopterin (BH2) + H2O[3]

-

Cofactors: TPH requires molecular oxygen (O2), ferrous iron (Fe²⁺) as a prosthetic group, and (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) as a cofactor.[2][3]

-

Mechanism: TPH is a non-heme iron-dependent monooxygenase.[6] The reaction involves the insertion of one atom of molecular oxygen onto the 5-position of the indole ring of tryptophan, while the other oxygen atom is reduced to water using electrons donated by the tetrahydropterin cofactor.[6][7] The catalytic mechanism is an electrophilic aromatic substitution.[6]

-

Isoforms: In mammals, two isoforms of TPH exist: TPH1 and TPH2. TPH1 is predominantly found in peripheral tissues like the gut and pineal gland, while TPH2 is the primary isoform in the central nervous system.[2][3] These isoforms exhibit around 70% amino acid sequence identity but have distinct regulatory properties.[2]

Step 2: Decarboxylation of 5-Hydroxy-L-tryptophan

-

Enzyme: Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[5]

-

Reaction: 5-Hydroxy-L-tryptophan (5-HTP) → this compound (Serotonin) + CO2[5]

-

Cofactor: AADC utilizes pyridoxal phosphate (PLP), the active form of vitamin B6, as an essential cofactor.[5][8]

-

Mechanism: The catalytic mechanism involves the formation of a Schiff base between PLP and a lysine residue in the enzyme's active site. The substrate's amine group then displaces the lysine, forming a new Schiff base with PLP. This positioning facilitates the removal of the carboxyl group, producing a quinonoid intermediate that is subsequently protonated to form serotonin and regenerate the PLP-lysine Schiff base.[5][9]

-

Substrate Specificity: AADC is not specific to 5-HTP and can decarboxylate other aromatic L-amino acids, including L-DOPA to dopamine.[5][10]

Regulation of Serotonin Biosynthesis

The synthesis of serotonin is tightly regulated at multiple levels to maintain homeostasis.

Substrate Availability

The concentration of L-tryptophan in the brain can influence the rate of serotonin synthesis, as the Km of tryptophan hydroxylase for tryptophan is comparable to the brain's tryptophan concentration.[11] This means the enzyme is not typically saturated with its substrate.

Enzyme Regulation

-

Tryptophan Hydroxylase (TPH): As the rate-limiting enzyme, TPH is a primary point of regulation.[2][4] Its activity can be increased through phosphorylation by protein kinases, such as Protein Kinase A.[3] Feedback inhibition by serotonin has also been reported.[2]

-

Aromatic L-Amino Acid Decarboxylase (AADC): The regulation of AADC can occur through both short-term mechanisms involving second messengers and potential phosphorylation, and long-term mechanisms involving changes in protein synthesis.[12]

Genetic Factors

Genetic polymorphisms in the genes encoding TPH2 have been associated with psychiatric disorders, highlighting the importance of genetic regulation in serotonin synthesis.[2]

Quantitative Data on Enzyme Kinetics

The following tables summarize key quantitative data for the enzymes involved in serotonin biosynthesis.

| Enzyme | Substrate | Km (µM) | Vmax (relative) | Organism/Tissue | Reference |

| Tryptophan Hydroxylase | L-Tryptophan | 30 - 60 | - | Rat Brain | [11] |

| Tryptophan Hydroxylase 1 (hTPH1) | L-Tryptophan | Lower Km | - | Human (expressed in COS7 cells) | [13] |

| Tryptophan Hydroxylase 2 (hTPH2) | L-Tryptophan | Higher Km | - | Human (expressed in COS7 cells) | [13] |

| Tryptophan Hydroxylase (mutant) | L-Tryptophan | - | 3-4 fold increase | Human (expressed in COS7 cells) | [13] |

| Aromatic L-Amino Acid Decarboxylase | L-DOPA | 710 | 39.1 pmol/min/ml | Human Plasma (Control) | [14] |

| Aromatic L-Amino Acid Decarboxylase | 5-HTP | - | 8-12 fold lower than L-DOPA | Human | [14] |

| Aromatic L-Amino Acid Decarboxylase (patient) | L-DOPA | 4260 | 37.5 pmol/min/ml | Human Plasma (AADC Deficiency) | [14] |

Note: Direct comparison of Vmax values can be challenging due to variations in experimental conditions and enzyme preparations. The table indicates relative activities where specific values were not provided.

Experimental Protocols

Tryptophan Hydroxylase (TPH) Activity Assay

This method is based on the release of tritiated water ([³H]H₂O) from a tritiated tryptophan substrate.[15]